molecular formula C9H13NO B1323293 2-Ethoxy-4-methylaniline CAS No. 23385-44-6

2-Ethoxy-4-methylaniline

Cat. No. B1323293
CAS RN: 23385-44-6
M. Wt: 151.21 g/mol
InChI Key: QINJFUHLZDSQIC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylaniline is an organic compound that is part of the aromatic amines family. It is structurally related to aniline derivatives, which are known for their wide range of applications in chemical synthesis and material science. The compound's molecular structure includes an ethoxy group and a methyl group attached to the benzene ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, has been achieved and characterized using various techniques including single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . Although the synthesis of this compound itself is not detailed in the provided papers, the methodologies applied to similar compounds suggest that it could be synthesized through a condensation reaction or other common organic synthesis techniques.

Molecular Structure Analysis

The molecular structure and interactions of compounds similar to this compound have been explored using X-ray crystallography, which provides detailed information about intra- and inter-molecular interactions . The presence of substituents such as the ethoxy and methyl groups can significantly affect the molecular geometry and the overall stability of the compound.

Chemical Reactions Analysis

The reactivity of aromatic amines like this compound can be influenced by the presence of substituents on the benzene ring. For instance, the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards various nitrogen nucleophiles has been investigated, leading to the formation of novel quinazoline and quinazolinone derivatives with potential antimicrobial activity . This suggests that this compound could also participate in similar reactions, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related compounds. For example, the electropolymerization of 2-methoxyaniline has been studied, revealing that the polymerization kinetics and the properties of the resulting polymer are dependent on the monomer concentration . The insertion of phenazinic units at low concentrations leads to a redox-type polymer. This indicates that the physical properties such as conductivity and resistivity of polymers derived from this compound could be tailored by controlling the reaction conditions. Additionally, the spectroscopic analysis and DFT calculations of related compounds provide insights into the characteristic infrared bands and electronic bands, which are crucial for understanding the chemical behavior of this compound .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

Yıldırım et al. (2016) described the synthesis and characterization of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline using X-ray diffraction, spectroscopy, and computational methods. The study focused on molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, electronic bands, and non-linear optical properties for further research applications (Yıldırım et al., 2016).

2. Medical Imaging

Cui et al. (2012) investigated radiofluoro-pegylated phenylbenzoxazole derivatives, including 2-ethoxy related compounds, as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). The study highlighted the high affinity of these compounds for Aβ plaques, suggesting their utility as imaging agents in medical diagnostics (Cui et al., 2012).

3. Photoelectrochemistry and Spectroscopy

Kilmartin and Wright (1999) explored the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(o-ethoxyaniline). This study provided insights into the photocurrent profiles, Raman spectra, and XPS scans of these materials, contributing to the understanding of their electronic and optical properties (Kilmartin & Wright, 1999).

4. Electropolymerization and Conductivity Studies

D'aprano et al. (1992) examined the electropolymerization of 2-methylaniline and 2-ethylaniline, analyzing their electroactive properties and finding that these compounds form protonated forms under certain acidic conditions. The study contributed to the understanding of the electrochemical behavior of these polymers, which can have applications in various electronic devices (D'aprano et al., 1992).

5. Electropolymerization Kinetics

Viva et al. (2002) studied the electropolymerization of 2-methoxyaniline, focusing on polymerization kinetics and the insertion of phenazine units at low monomer concentrations. The research provided valuable insights into the polymerization mechanisms and the properties of the resulting polymers, which have potential applications in material science and electronics (Viva et al., 2002).

6. Potentiometric Response of Modified Electrodes

Lindino and Bulhões (1996) explored the potentiometric response of electrodes modified with electropolymerized films of ortho-methylaniline, including a study on poly(ortho-methylaniline) as a pH sensor. This research contributes to the development of new types of sensors based on modified electrodes (Lindino & Bulhões, 1996).

Mechanism of Action

The mechanism of action for the methylation of anilines with methanol involves a hydrogen autotransfer procedure . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

Safety and Hazards

The safety information for 2-Ethoxy-4-methylaniline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-ethoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJFUHLZDSQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640925
Record name 2-Ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23385-44-6
Record name 2-Ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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